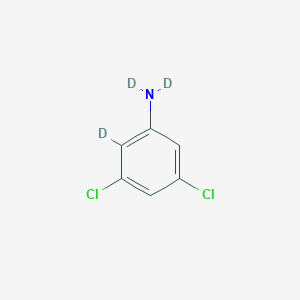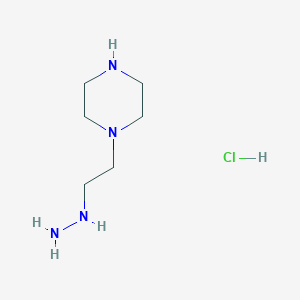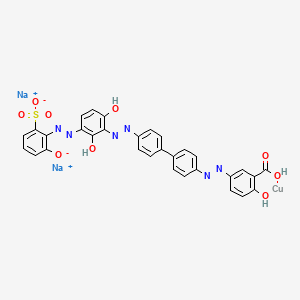
Direct Brown 95, Techincal grade
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of dyes similar to Direct Brown 95 often involves complex chemical reactions, where heterolytic reaction pathways play a significant role. For instance, the direct synthesis of H2O2 on Pd clusters highlights the importance of heterolytic reactions at the liquid-solid interface, which can be relevant to the synthesis process of dyes by influencing the reaction mechanism and selectivity towards the desired product (Wilson & Flaherty, 2016).
Molecular Structure Analysis
The molecular structure of Direct Brown 95 is pivotal to its dyeing properties. Studies on covalent bonding and structure, such as those by Peterson, Treagust, & Garnett (1989), provide insights into how molecular shape, polarity, and intermolecular forces affect the functionality and efficiency of dyes. These aspects determine how the dye interacts with substrates at the molecular level (Peterson, Treagust, & Garnett, 1989).
Chemical Reactions and Properties
Direct Brown 95's chemical reactions and properties are influenced by its composition and structure. The study on Pd-tin catalysts for the direct synthesis of H2O2 with high selectivity by Freakley et al. (2016) demonstrates the impact of metal oxides on chemical reactions, which may be relevant to the catalytic processes involved in the production or application of Direct Brown 95, showing how catalyst composition can affect product selectivity and reaction pathways (Freakley et al., 2016).
Physical Properties Analysis
The physical properties of Direct Brown 95, such as solubility, stability, and color fastness, are critical for its application. These properties are inherently linked to the dye's molecular structure and synthesis process. Research on the preparation of technical-grade materials, like the work by Buückmann, Morr, & Kula (1987), outlines methods to enhance the physical properties of compounds, which could be applied to improve the performance characteristics of Direct Brown 95 (Buückmann, Morr, & Kula, 1987).
Chemical Properties Analysis
Understanding the chemical properties of Direct Brown 95 involves examining its reactivity, stability under various conditions, and interactions with other substances. The study on reticular synthesis by Yaghi et al. (2003) provides insights into designing materials with predetermined chemical properties by using metal-organic frameworks, which could be relevant for tailoring the chemical properties of Direct Brown 95 for specific applications (Yaghi, O'Keeffe, Ockwig, Chae, Eddaoudi, & Kim, 2003).
Aplicaciones Científicas De Investigación
-
Textile Industry : Direct Brown 95 is an azo dye used in PET/cotton blended fabrics as well as other textiles . The specific methods of application or experimental procedures would depend on the type of fabric and the desired color intensity. The results would be a change in the color of the fabric.
-
Leather Industry : This dye is also used in the leather industry . The dye would be applied to the leather in a dye bath. The leather would then be left to soak, allowing the dye to penetrate. The result would be a change in the color of the leather.
-
Paper Industry : Direct Brown 95 is used in the paper industry . The dye would be mixed with the paper pulp. The pulp would then be processed into paper, with the dye giving the paper its color.
-
Plastics Industry : This dye is used in the plastics industry . The dye would be mixed with the plastic during the manufacturing process. The result would be colored plastic.
-
Viscose and Blended Fabric Dyeing and Printing : Direct Brown 95 is mainly used in viscose and their blended fabric dyeing and printing . The dye is applied to the fabric during the dyeing process, resulting in a change in the color of the fabric.
-
Knit Fabric, Blankets and Silk Dyeing and Printing : This dye can also be used to dye and print on knit fabric, blankets, and silk . The dye is applied to these materials during the dyeing process, resulting in a change in their color.
-
Polyamide Fiber Fabric Dyeing and Printing : Direct Brown 95 can also be used in polyamide fiber fabric dyeing and printing . The dye is applied to the fabric during the dyeing process, resulting in a change in the color of the fabric.
-
Biochemical Research : Direct Brown 95 is used in biochemical research as a metabolite . The specific methods of application or experimental procedures would depend on the type of research being conducted. The results would vary based on the specific research goals and objectives.
-
Environmental Testing : Direct Brown 95 is often used in environmental testing due to its presence in various industries . The dye can be used as a marker to track pollution or contamination in water bodies. The results would provide valuable data about the extent and impact of industrial pollution.
-
Food Industry : Although less common, Direct Brown 95 can be used in the food industry for coloring purposes . The dye would be mixed with the food product during the manufacturing process. The result would be a change in the color of the food product.
Safety And Hazards
Propiedades
IUPAC Name |
disodium;2-[[3-[[4-[4-[(3-carboxy-4-hydroxyphenyl)diazenyl]phenyl]phenyl]diazenyl]-2,4-dihydroxyphenyl]diazenyl]-3-oxidobenzenesulfonate;copper |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H22N6O9S.Cu.2Na/c38-24-14-12-21(16-22(24)31(42)43)34-32-19-8-4-17(5-9-19)18-6-10-20(11-7-18)33-37-29-26(40)15-13-23(30(29)41)35-36-28-25(39)2-1-3-27(28)47(44,45)46;;;/h1-16,38-41H,(H,42,43)(H,44,45,46);;;/q;;2*+1/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIAXDXALYPIXPL-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)S(=O)(=O)[O-])N=NC2=C(C(=C(C=C2)O)N=NC3=CC=C(C=C3)C4=CC=C(C=C4)N=NC5=CC(=C(C=C5)O)C(=O)O)O)[O-].[Na+].[Na+].[Cu] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H20CuN6Na2O9S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
762.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Direct Brown 95, Techincal grade | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-Amino-1-azaspiro[4.5]decan-2-one hydrochloride](/img/structure/B1144064.png)
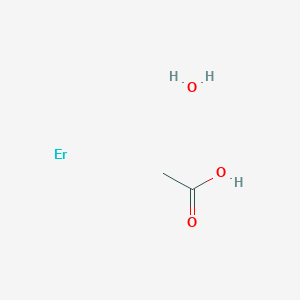
![7-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1144067.png)
![Acetamide, 2-(acetylamino)-N-[3-(trimethoxysilyl)propyl]-](/img/structure/B1144069.png)

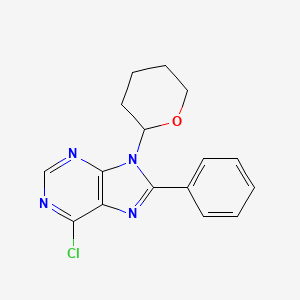
![4-Vinyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144073.png)
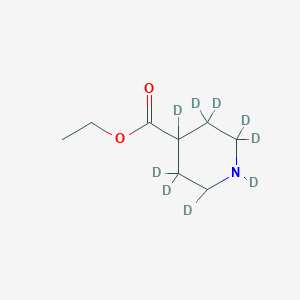
![N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-leucyl-L-ornithyl-L-valyl-L-ornithyl- L-Leucine](/img/no-structure.png)
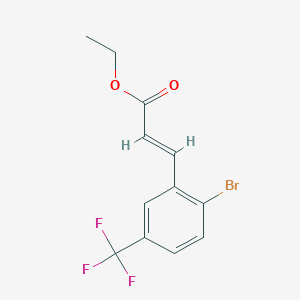
![4-Bromo-3-iodo-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1144082.png)
![3,5-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1144083.png)
